N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2S/c1-2-26-14-6-4-3-5-13(14)17(24)21-11-15-22-16(23-25-15)12-7-9-18(19,20)10-8-12/h3-6,12H,2,7-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHVKPRQQKAUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide” typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorocyclohexyl group: This step may involve the use of difluorocyclohexane derivatives and appropriate coupling reagents.
Attachment of the benzamide moiety: This can be done through amide bond formation using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety.
Substitution: The aromatic ring in the benzamide moiety may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the ethylthio group could yield sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Activity
Compounds containing oxadiazole moieties have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum efficacy against various bacterial strains, including multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives of oxadiazoles have been shown to target bacterial division proteins like FtsZ, which are novel drug targets for developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide may have neuroprotective effects. They could modulate inflammatory responses in conditions like ischemic stroke and Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration .
Anticancer Properties
Research has indicated that oxadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. These compounds may interfere with pathways involved in tumor growth and metastasis .
Study on Antibacterial Activity
In a study focused on the antibacterial potential of oxadiazole derivatives, compounds were synthesized and tested against various bacterial strains. One notable compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and linezolid. This highlights the potential of this compound as a lead compound for developing new antibacterial agents targeting FtsZ .
Neuroprotective Mechanisms
Another research effort investigated the neuroprotective properties of similar oxadiazole derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could ameliorate cognitive deficits by modulating cholinergic signaling pathways and reducing neuroinflammation .
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide
- N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)aniline
Uniqueness
The unique combination of the difluorocyclohexyl group, oxadiazole ring, and ethylthio benzamide moiety may confer distinct biological and chemical properties, making it a compound of interest for various applications.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The incorporation of a 4,4-difluorocyclohexyl group enhances its lipophilicity and may improve its pharmacokinetic properties. The ethylthio group contributes to the compound's overall chemical reactivity and potential biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. For instance, compounds similar to this one have shown promising results against human colon adenocarcinoma and breast cancer cells with IC50 values in the low micromolar range .
- Antimicrobial Activity : Compounds containing oxadiazole rings are noted for their antimicrobial properties. In vitro studies have revealed that derivatives of oxadiazoles exhibit significant inhibitory effects against various bacterial strains .
- Anti-inflammatory Effects : There is evidence that such compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like ischemic stroke .
The mechanism of action for this compound likely involves interactions with specific biological targets:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA) , which are crucial in cancer progression and other diseases .
- Receptor Binding : The structural features may allow binding to various receptors involved in cellular signaling pathways. For example, the compound may influence pathways related to apoptosis in cancer cells or modulate immune responses .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of Functional Groups : The ethylthio and difluorocyclohexyl groups are introduced through nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are used to ensure high purity and yield of the final product.
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives similar to this compound:
- A study demonstrated that certain oxadiazole compounds exhibited significant cytotoxicity against a panel of cancer cell lines with IC50 values ranging from 50 to 100 µM .
- Another investigation reported that derivatives showed strong antibacterial activity against pathogens such as Xanthomonas oryzae, with effective concentrations significantly lower than traditional antibiotics .
Q & A
What are the recommended synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide?
Basic
Synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : Cyclocondensation of amidoximes with difluorocyclohexyl carbonyl derivatives under reflux with catalysts like ammonium chloride .
Benzamide Functionalization : Coupling the oxadiazole intermediate with 2-(ethylthio)benzoyl chloride using coupling agents (e.g., DCC or EDC) in anhydrous DCM .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity (>95%) .
How is the structural identity of this compound confirmed?
Basic
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify substituent integration (e.g., difluorocyclohexyl protons at δ 1.8–2.2 ppm, ethylthio group at δ 1.3–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 439.12) .
- IR Spectroscopy : Peaks for C=O (1680–1700 cm) and C-F (1100–1200 cm) bonds .
How can researchers optimize the yield of the oxadiazole ring formation during synthesis?
Advanced
Key factors include:
- Reagent Ratios : A 1:1.2 molar ratio of amidoxime to difluorocyclohexyl carbonyl derivative minimizes side products .
- Catalysts : Ammonium persulfate (APS) enhances cyclization efficiency at 80–90°C .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
- Reaction Monitoring : TLC or HPLC to track intermediate formation and adjust reaction time (typically 6–8 hours) .
What strategies address discrepancies in reported biological activities of structurally similar compounds?
Advanced
Resolving contradictions involves:
- Purity Validation : HPLC (≥99% purity) and elemental analysis to exclude impurities as confounding factors .
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to ensure reproducibility .
- Target-Specific Studies : Use CRISPR-edited cell lines or knockout models to confirm target engagement (e.g., kinase inhibition assays) .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced
Methodologies include:
- Molecular Docking : AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) and calculate binding affinities (ΔG ≤ -8 kcal/mol) .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with activity trends .
- DFT Calculations : Assess the difluorocyclohexyl group’s electron-withdrawing effects on reaction intermediates .
What are the challenges in modifying the ethylthio group to enhance pharmacokinetics?
Advanced
Challenges and solutions:
- Metabolic Stability : Replace ethylthio with sulfone or sulfonamide groups to reduce CYP450-mediated oxidation .
- Solubility Optimization : Introduce polar substituents (e.g., hydroxyl or amine) while maintaining logP < 3 .
- Steric Hindrance : Molecular dynamics simulations to predict conformational changes upon substitution .
How to analyze the electronic effects of the difluorocyclohexyl group on reactivity?
Advanced
Approaches include:
- Spectroscopic Analysis : F NMR to monitor fluorine’s inductive effects on adjacent functional groups .
- Electrochemical Studies : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing fluorine atoms .
- Computational Mapping : Natural Bond Orbital (NBO) analysis to quantify charge distribution across the cyclohexyl ring .
What in vitro assays are recommended for evaluating this compound’s biological efficacy?
Basic
Standard assays:
- Cytotoxicity : MTT assay (IC values in cancer cell lines like HeLa or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .
How to design derivatives for improved target selectivity?
Advanced
Strategies include:
- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to modulate hydrogen bonding .
- Fragment-Based Design : Screen fragment libraries to identify complementary binding motifs .
- Pharmacophore Modeling : Align substituents with target active-site residues (e.g., hydrophobic pockets for difluorocyclohexyl) .
How to resolve spectral overlaps in NMR characterization of the benzamide moiety?
Advanced
Solutions:
- 2D NMR Techniques : HSQC and HMBC to distinguish overlapping aromatic protons (δ 7.2–8.1 ppm) .
- Deuterated Solvents : Use DMSO-d to sharpen peaks and reduce solvent interference .
- Variable Temperature NMR : Adjust temperature to resolve dynamic rotational isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
